AFB-Guanine-13C,15N2 is a stable isotope-labeled compound that serves as a guanine adduct of Aflatoxin B1. This compound is particularly significant in scientific research fields such as chemistry, biology, and medicine due to its unique isotopic labeling, which facilitates various experimental applications. The incorporation of carbon-13 and nitrogen-15 isotopes into the guanine structure allows researchers to trace metabolic pathways and investigate reaction mechanisms in biological systems.
AFB-Guanine-13C,15N2 is classified as a labeled nucleobase derivative and is primarily sourced from synthetic processes that incorporate stable isotopes into the guanine molecule. Its classification as a chemical adduct indicates its role in interactions with DNA and RNA, especially in studies concerning the effects of aflatoxins, which are known carcinogenic compounds produced by certain molds .
The synthesis of AFB-Guanine-13C,15N2 involves several steps that incorporate carbon-13 and nitrogen-15 isotopes into the guanine framework. The general synthetic routes are proprietary but typically include:
The methods employed can vary significantly among manufacturers, but they generally follow established protocols for synthesizing nucleobase derivatives while ensuring that the isotopic integrity is maintained throughout the process.
AFB-Guanine-13C,15N2 retains the fundamental structure of guanine with modifications to include the aflatoxin B1 component. The molecular formula can be represented as C₁₃H₁₄N₄O₃S (for the non-labeled version), with the incorporation of isotopes resulting in slight variations in molecular weight.
AFB-Guanine-13C,15N2 can undergo various chemical reactions relevant to its role in biological systems:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions are meticulously optimized to achieve desired transformations while maintaining isotopic integrity.
The mechanism of action for AFB-Guanine-13C,15N2 primarily involves its incorporation into nucleic acids. This incorporation can influence various biological processes:
AFB-Guanine-13C,15N2 exhibits several notable physical and chemical properties:
AFB-Guanine-13C,15N2 has diverse applications across multiple scientific disciplines:
AFB-Guanine-13C,15N2 (molecular formula: C₂₁¹³CH₁₇N₃¹⁵N₂O₈; molecular weight: 482.38 g/mol) is a stable isotope-labeled analog of the primary DNA adduct formed by aflatoxin B1 (AFB1). This compound features 13C and 15N isotopes incorporated specifically into the guanine moiety, replacing one carbon atom and two nitrogen atoms in the purine ring structure. The isotopic enrichment occurs at positions critical for mass spectrometric differentiation, enabling precise quantification while maintaining identical chemical behavior to the unlabeled AFB1-N7-guanine (AFB1-N7-Gua) adduct [4].
Structural Features:The compound retains the core structure of the aflatoxin B1-guanine adduct, where the activated AFB1-exo-8,9-epoxide covalently binds to the N7 position of guanine. The isotopic labeling does not alter this covalent linkage or the stereochemical properties of the adduct, ensuring identical chromatographic behavior to its endogenous counterpart [4] [1].
Synthetic Methodology:Synthesis involves epoxidation of AFB1 using dimethyldioxirane (DMDO) or m-chloroperbenzoic acid, followed by reaction with isotopically enriched guanine (13C,15N2-guanine) or 15N-labeled DNA from algae grown in isotope-enriched media. Purification employs reversed-phase HPLC with UV detection (λ = 360-362 nm; ε ≈ 18,000 L·mol⁻¹·cm⁻¹). Identity confirmation uses tandem mass spectrometry (LC-MS/MS) and high-resolution NMR spectroscopy [4] [8].
Spectroscopic Properties:The compound exhibits identical UV-Vis absorption characteristics to unlabeled AFB1-N7-Gua, with maximum absorption at 360-362 nm in aqueous solutions. Mass spectrometric analysis shows characteristic precursor ion [M+H]⁺ at m/z 485 (vs. m/z 480 for unlabeled adduct), with major fragment ions at m/z 335 (corresponding to the aflatoxin moiety) [4].
AFB-Guanine-13C,15N2 serves as an essential internal standard for quantifying AFB1-induced DNA damage in biological samples. Its applications span exposure assessment in epidemiological studies and mechanistic toxicology research.
Quantification of DNA Adducts:The isotope-labeled standard enables accurate measurement of AFB1-N7-Gua and its secondary product AFB1-FapyGua (8,9-dihydro-8-(2,6-diamino-4-oxo-3,4-dihydropyrimid-5-yl-formamido)-9-hydroxyaflatoxin B1) in liver DNA and urine. Using LC-MS/MS with multiple reaction monitoring (MRM), the limit of detection for AFB1-N7-Gua reaches 0.036 fmol on-column. The standard corrects for matrix effects and analyte loss during sample preparation, improving accuracy in human biomonitoring [1] [4].
Biomarker Kinetics:AFB1-N7-Gua is excreted in urine within 24–48 hours of exposure, serving as a short-term exposure biomarker. In contrast, the ring-opened AFB1-FapyGua adduct persists longer in DNA due to its stability. Studies using the isotope-labeled standard show that AFB1-FapyGua accumulates 3-fold higher in DNA repair-deficient (Neil1−/−) mice compared to wild-type, explaining differential susceptibility to hepatocellular carcinoma [1] [4].
Analytical Workflow:
Table 1: Key Mass Transitions for AFB1-DNA Adduct Analysis Using Isotope-Labeled Standards
DNA Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
---|---|---|---|
AFB1-N7-Gua | 480 | 331 | AFB-Guanine-13C,15N2 (m/z 485 → 335) |
AFB1-FapyGua | 496 | 380 | 15N5-AFB1-FapyGua (m/z 501 → 384) |
8-OH-Gua | 455 | 440 | 15N5-8-OH-Gua (m/z 460 → 445) |
The isotope-labeled adduct enables precise investigation of AFB1’s mutagenic mechanisms and host susceptibility factors, providing insights critical for cancer risk assessment.
Mutagenicity and Adduct Persistence:AFB1-N7-Gua undergoes rapid depurination or rearrangement to AFB1-FapyGua, which exists as α- and β-anomers. The β-anomer (β-AFB1-FapydG) is highly mutagenic, inducing G→T transversions due to error-prone replication. Studies using isotope-labeled adducts quantify that AFB1-FapyGua is 6-fold more mutagenic than AFB1-N7-Gua in primate cells, with G→T transversions dominating mutation spectra [1] [8].
DNA Repair Studies:Base Excision Repair (BER) pathways, particularly the DNA glycosylase NEIL1, are critical for repairing AFB1-FapyGua. In Neil1−/− mice, accumulation of AFB1-FapyGua adducts increases 3-fold compared to wild-type, correlating with higher hepatocellular carcinoma incidence. Nucleotide Excision Repair (NER) also contributes to adduct removal, as shown by adduct accumulation in XPA-deficient cells [1].
Species-Specific Metabolism:Comparative studies in primary hepatocytes reveal species differences in AFB1-DNA adduct formation:
Table 2: Species Differences in AFB1-DNA Adduct Formation in Primary Hepatocytes
Species | AFB1-N7-Gua Formation (pmol/mg DNA) | Dominant Detoxification Pathway | DNA Repair Efficiency |
---|---|---|---|
Rat | 1,520 ± 210 | Glutathione conjugation | Moderate |
Mouse | 420 ± 85 | AFP1 glucuronidation | High (rapid repair) |
Human | 890 ± 150 | AFQ1/aflatoxicol formation | Low |
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